4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride
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Overview
Description
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 2-methoxybenzohydrazide from methyl 2-methoxybenzoate. This intermediate is then reacted with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The oxadiazole ring may also interact with biological pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride: Another sulfonyl fluoride derivative with similar enzyme inhibitory properties.
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: A related oxadiazole compound with different substituents and biological activities.
Uniqueness
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride is unique due to the combination of its methoxyphenyl group, oxadiazole ring, and benzenesulfonyl fluoride moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O4S/c1-21-13-5-3-2-4-12(13)15-18-17-14(22-15)10-6-8-11(9-7-10)23(16,19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOOPBXMEWRJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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